molecular formula C17H24N2O6 B1588680 (R)-2-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid CAS No. 214852-60-5

(R)-2-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid

Cat. No.: B1588680
CAS No.: 214852-60-5
M. Wt: 352.4 g/mol
InChI Key: ONDKXCQPYFHZPA-CYBMUJFWSA-N
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Description

®-2-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid is a complex organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of both benzyloxycarbonyl and tert-butoxycarbonyl protecting groups, which are commonly used in peptide synthesis to protect amino groups from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the protection of the amino groups using benzyloxycarbonyl and tert-butoxycarbonyl groups. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) for coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle the repetitive steps of amino acid coupling and deprotection. The use of high-throughput techniques and optimized reaction conditions ensures the efficient and scalable production of ®-2-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid.

Chemical Reactions Analysis

Types of Reactions

®-2-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to remove the protecting groups, yielding the free amino acid.

    Substitution: Nucleophilic substitution reactions can be performed to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce free amino acids.

Scientific Research Applications

®-2-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.

    Biology: Serves as a building block for the synthesis of biologically active peptides and proteins.

    Medicine: Investigated for its potential use in drug development and as a precursor for therapeutic peptides.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid involves its role as a protected amino acid derivative. The protecting groups prevent unwanted side reactions during peptide synthesis, allowing for the selective formation of peptide bonds. The molecular targets and pathways involved depend on the specific peptides or proteins being synthesized.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid: Another amino acid derivative with similar protecting groups.

    Cbz-D-Abu-OH: A compound with a similar benzyloxycarbonyl protecting group.

Uniqueness

®-2-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid is unique due to the combination of both benzyloxycarbonyl and tert-butoxycarbonyl protecting groups, which provide enhanced stability and selectivity during peptide synthesis.

Properties

IUPAC Name

(2R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O6/c1-17(2,3)25-15(22)18-10-9-13(14(20)21)19-16(23)24-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,23)(H,20,21)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDKXCQPYFHZPA-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426528
Record name (R)-2-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214852-60-5
Record name (R)-2-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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